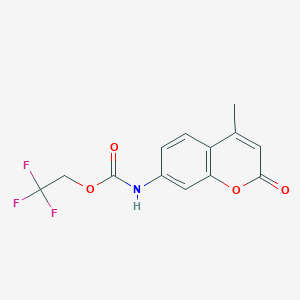
2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate
Vue d'ensemble
Description
“2,2,2-Trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate” is a chemical compound with the molecular formula C13H10F3NO4 . It has a molecular weight of 301.22 g/mol .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(4-methyl-2-oxo-2H-chromen-7-yl)carbamate” consists of a trifluoroethyl group attached to a carbamate functional group, which is in turn attached to a 4-methyl-2-oxo-2H-chromen-7-yl group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.452±0.06 g/cm3 and a predicted boiling point of 343.9±42.0 °C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Development
The trifluoroethyl group in this compound can significantly influence the pharmacokinetic properties of potential drug candidates. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and can improve their lipophilicity, which is crucial for drug absorption and distribution . This compound could be used to modify lead compounds in medicinal chemistry, fine-tuning their biological activity for better therapeutic outcomes.
Organic Synthesis: C–H Functionalization
In synthetic organic chemistry, the direct trifluoroethylation of indoles via C–H functionalization is a valuable transformation. The compound can serve as a reagent for introducing a trifluoroethyl group into indoles, which are important structural motifs in many natural products and pharmaceuticals . This method offers a fast and efficient reaction under mild conditions with high functional group tolerance.
Material Science: Polymer Research
The trifluoroethyl group is known to impart heat resistance and other desirable physical properties to polymers. This compound could be used in the synthesis of polymers that require these properties, such as those used for optical fibers or heat-resistant optical materials .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is likely that it interacts with its targets and induces changes at the molecular level, similar to other compounds in its class .
Biochemical Pathways
Related compounds have been found to be involved in the release of co from the coumarin fragment .
Result of Action
Related compounds have been found to inhibit the denaturation of protein, signifying potential for anti-inflammatory activity .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-2-oxochromen-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-7-4-11(18)21-10-5-8(2-3-9(7)10)17-12(19)20-6-13(14,15)16/h2-5H,6H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKKCAVIEHUKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




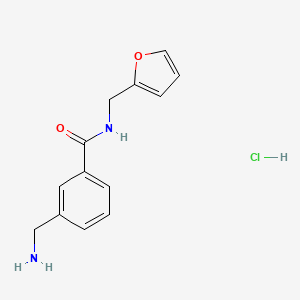
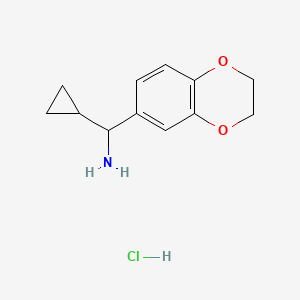
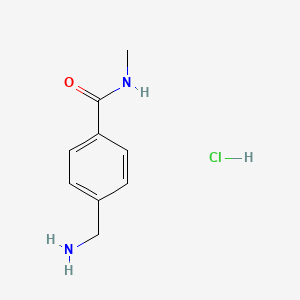
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)
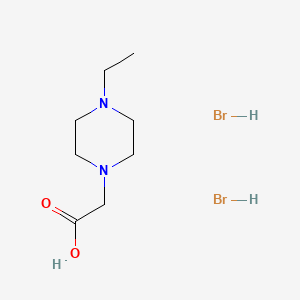
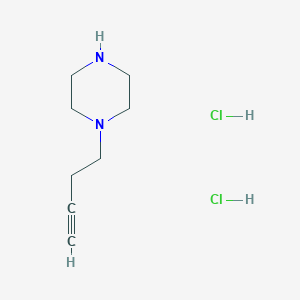
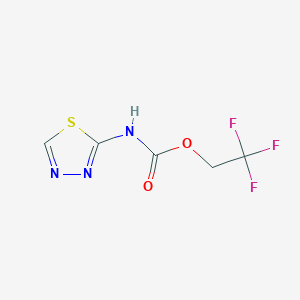
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
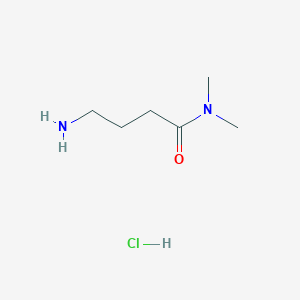
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
